Platelet Activating Factor is a phosphatidylcholine derivative that modulates inflammation, vascular permeability, allergic responses and the functions of leukocytes and platelets.
A phospholipid derivative formed by PLATELETS; BASOPHILS; NEUTROPHILS; MONOCYTES; and MACROPHAGES. It is a potent platelet aggregating agent and inducer of systemic anaphylactic symptoms, including HYPOTENSION; THROMBOCYTOPENIA; NEUTROPENIA; and BRONCHOCONSTRICTION.
Platelet activating factor
CAS No.: 74389-68-7
Cat. No.: VC0004593
Molecular Formula: C26H54NO7P
Molecular Weight: 523.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 74389-68-7 |
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Molecular Formula | C26H54NO7P |
Molecular Weight | 523.7 g/mol |
IUPAC Name | [(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1 |
Standard InChI Key | HVAUUPRFYPCOCA-AREMUKBSSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
SMILES | CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES | CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Appearance | Assay:≥98%A lyophilized powder |
Historical Discovery and Nomenclature
Initial Identification and Early Research
PAF was first characterized in 1972 by French immunologist Jacques Benveniste, who observed its release from basophils during immunoglobulin E (IgE)-mediated allergic reactions . Early experiments demonstrated that PAF could activate platelets at concentrations as low as 10<sup>−11</sup> M, earning it the name "platelet-activating factor." Benveniste’s seminal work revealed that ionophore A23187-stimulated macrophages produced PAF, linking it to broader immune functions beyond hemostasis .
Chemical Structure and Physicochemical Properties
Molecular Architecture
PAF’s structure (chemical formula: ) features three critical regions:
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sn-1 Position: A 16-carbon alkyl chain (hexadecyl) linked via an ether bond, enhancing membrane stability.
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sn-2 Position: An acetyl group (CH<sub>3</sub>COO−) that increases solubility, enabling extracellular signaling.
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sn-3 Position: A phosphocholine head group facilitating receptor interactions .
Table 1: Synonyms and Chemical Identifiers for PAF
Structure-Activity Relationships
Modifications to PAF’s structure abolish its bioactivity:
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Removal of the sn-1 alkyl chain eliminates platelet aggregation .
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Replacing the sn-2 acetyl with longer acyl groups (e.g., palmitoyl) reduces solubility and receptor binding .
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Dephosphorylation of the phosphocholine head renders PAF inert .
Biosynthesis and Metabolic Regulation
Remodeling Pathway (Predominant in Inflammation)
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Phospholipase A<sub>2</sub> (PLA<sub>2</sub>) Activation: Cleaves membrane phosphatidylcholine (PC) to lyso-PC by removing the sn-2 fatty acid .
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Acetylation: Lyso-PC acetyltransferase (LPCAT) adds an acetyl group to lyso-PC, forming PAF .
De Novo Pathway (Constitutive Synthesis)
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Alkylacetylglycerol (AAG) Formation: 1-O-alkyl-2-acetyl-sn-glycerol is synthesized from alkyl-dihydroxyacetone phosphate.
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Phosphocholine Transfer: Choline phosphotransferase attaches phosphocholine to AAG .
Regulatory Mechanisms:
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PAF Acetylhydrolases (PAF-AH): Circulating enzymes hydrolyze the sn-2 acetyl group, converting PAF to lyso-PAF .
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Oxidative Inactivation: Reactive oxygen species (ROS) degrade PAF’s alkyl chain, limiting its half-life .
Physiological Roles and Signaling Mechanisms
Leukocyte Recruitment and Inflammation
PAF stimulates neutrophil chemotaxis, oxidative burst, and adhesion molecule expression (e.g., CD11b/CD18) . It synergizes with cytokines like TNF-α to amplify inflammatory responses .
Vascular Effects
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Permeability: PAF increases endothelial gap formation via RhoA/ROCK signaling, causing edema .
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Hypotension: Nanomolar doses reduce mean arterial pressure by 30–50% through nitric oxide (NO) and prostaglandin release .
Pathophysiological Implications
Sepsis and Endotoxic Shock
Paradoxically, PAF exhibits both detrimental and protective roles:
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Pro-Inflammatory Effects: LPS challenge increases serum PAF levels 100-fold, correlating with multi-organ failure .
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Protective Effects: Administering 5 µg PAF post-LPS reduces mortality from 90% to 20% in mice by suppressing TNF-α (↓68%) and elevating IL-10 (↑320%) .
Table 2: PAF Modulation of Cytokines in Endotoxic Shock
Cytokine | LPS Alone (pg/mL) | LPS + PAF (pg/mL) | Change (%) |
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TNF-α | 1,250 ± 210 | 400 ± 90 | ↓68 |
IL-1β | 980 ± 145 | 310 ± 55 | ↓68 |
IL-10 | 120 ± 30 | 500 ± 110 | ↑317 |
Atherosclerosis
PAF promotes foam cell formation by upregulating scavenger receptor CD36 on macrophages. Demopoulos identified PAF-like lipids in atherosclerotic plaques that resist acetylhydrolase degradation .
Anaphylaxis
PAF is the primary mediator of cardiovascular collapse in IgE-independent anaphylaxis. PAF receptor knockout mice survive lethal doses of anaphylactic triggers .
Therapeutic Targeting and Clinical Trials
PAF Receptor Antagonists
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Lexipafant: Reduced pancreatitis severity in Phase II trials but failed Phase III due to off-target effects .
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Rupatadine: Dual histamine H<sub>1</sub>/PAF antagonist approved for urticaria, showing 40% reduction in wheal size vs. placebo .
Recombinant Acetylhydrolases
Phase I trials of recombinant PAF-AH (rPAF-AH) showed 85% clearance of circulating PAF within 15 minutes, but Phase II sepsis trials were inconclusive .
Emerging Research Directions
PAF in Viral Infections
A 2024 study demonstrated that SARS-CoV-2 spike protein increases endothelial PAF production 3-fold, potentially explaining COVID-19-associated coagulopathy .
Dietary Modulators
Olive oil polyphenols (e.g., oleocanthal) inhibit PAF synthesis by 75% in vitro, suggesting a mechanism for the Mediterranean diet’s cardioprotective effects .
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